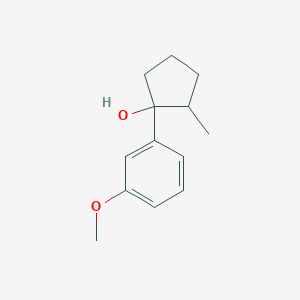![molecular formula C10H13NO3S B13192226 5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)
5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a morpholine group and a hydroxymethyl group. This compound is of interest due to its unique chemical structure, which combines the properties of thiophene and morpholine, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with morpholine and formaldehyde. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reactants and conditions as described above. The process may be optimized for yield and purity, with additional steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carboxylic acid.
Reduction: 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials such as organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Morpholin-4-yl-thiophene-2-carbaldehyde: Similar structure but lacks the hydroxymethyl group.
5-(Thiophen-2-yl)morpholine: Similar structure but lacks the aldehyde group.
Uniqueness
5-[2-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H13NO3S |
|---|---|
Molekulargewicht |
227.28 g/mol |
IUPAC-Name |
5-[2-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-6-8-5-11(3-4-14-8)10-2-1-9(7-13)15-10/h1-2,7-8,12H,3-6H2 |
InChI-Schlüssel |
OWSAENGGZMADBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C2=CC=C(S2)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)



![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)



![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)
